molecular formula C24H22N2O3S B11316117 2-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]carbonyl}-6,8-dimethyl-4H-chromen-4-one

2-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]carbonyl}-6,8-dimethyl-4H-chromen-4-one

Cat. No.: B11316117
M. Wt: 418.5 g/mol
InChI Key: QGHSOCSUFUEVGS-UHFFFAOYSA-N
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Description

2-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINE-1-CARBONYL]-6,8-DIMETHYL-4H-CHROMEN-4-ONE is a complex organic compound that features a benzothiazole moiety, a piperidine ring, and a chromenone structure

Preparation Methods

The synthesis of 2-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINE-1-CARBONYL]-6,8-DIMETHYL-4H-CHROMEN-4-ONE can be achieved through various synthetic routes. Common methods include:

    Diazo-coupling: This involves the reaction of diazonium salts with aromatic compounds to form azo compounds.

    Knoevenagel condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups in the presence of a base.

    Biginelli reaction: A multi-component reaction that synthesizes dihydropyrimidinones from ethyl acetoacetate, an aldehyde, and urea.

    Microwave irradiation: This method uses microwave energy to accelerate chemical reactions, often resulting in higher yields and shorter reaction times.

    One-pot multicomponent reactions: These reactions involve the combination of three or more reactants in a single reaction vessel to form a product

Chemical Reactions Analysis

2-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINE-1-CARBONYL]-6,8-DIMETHYL-4H-CHROMEN-4-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Scientific Research Applications

2-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINE-1-CARBONYL]-6,8-DIMETHYL-4H-CHROMEN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINE-1-CARBONYL]-6,8-DIMETHYL-4H-CHROMEN-4-ONE involves its interaction with specific molecular targets. For instance, benzothiazole derivatives have been shown to inhibit enzymes such as dihydroorotase and DNA gyrase. These interactions disrupt essential biological processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar compounds to 2-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINE-1-CARBONYL]-6,8-DIMETHYL-4H-CHROMEN-4-ONE include other benzothiazole derivatives. These compounds share similar structural features but may differ in their biological activities and applications. Examples include:

These compounds highlight the versatility and potential of benzothiazole derivatives in various scientific fields.

Properties

Molecular Formula

C24H22N2O3S

Molecular Weight

418.5 g/mol

IUPAC Name

2-[4-(1,3-benzothiazol-2-yl)piperidine-1-carbonyl]-6,8-dimethylchromen-4-one

InChI

InChI=1S/C24H22N2O3S/c1-14-11-15(2)22-17(12-14)19(27)13-20(29-22)24(28)26-9-7-16(8-10-26)23-25-18-5-3-4-6-21(18)30-23/h3-6,11-13,16H,7-10H2,1-2H3

InChI Key

QGHSOCSUFUEVGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)N3CCC(CC3)C4=NC5=CC=CC=C5S4)C

Origin of Product

United States

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